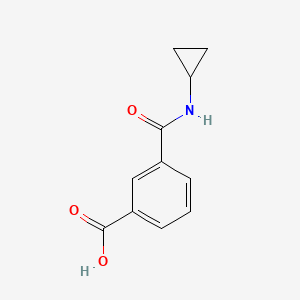
Hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol is a complex polymer formed by the reaction of hexanedioic acid (adipic acid), 2,2’-oxybis(ethanol) (diethylene glycol), and 1,2,3-propanetriol (glycerol). This polymer is known for its versatility and is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol. The reaction is usually carried out under high temperatures and in the presence of a catalyst to facilitate the formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the polymer. Safety measures are also in place to handle the reactants and intermediates, which can be hazardous .
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties
Mecanismo De Acción
The mechanism by which hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol exerts its effects is primarily through its ability to form stable, flexible, and durable polymer chains. These chains interact with various molecular targets, including other polymers and biological molecules, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the polymer to be used in a wide range of applications, from industrial coatings to biomedical devices .
Comparación Con Compuestos Similares
Similar Compounds
- Hexanedioic acid, dimethyl ester, polymer with dimethyl butanedioate, dimethyl pentanedioate, 2,2’-oxybis(ethanol) and 1,2,3-propanetriol : Another variant with distinct chemical properties .
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis(ethanol): Similar in structure but with different mechanical properties.
Uniqueness
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol is unique due to its specific combination of reactants, which imparts it with a balance of flexibility, durability, and chemical reactivity. This makes it particularly suitable for applications requiring a combination of these properties .
Propiedades
Número CAS |
26760-54-3 |
|---|---|
Fórmula molecular |
C13H28O10 |
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol |
InChI |
InChI=1S/C6H10O4.C4H10O3.C3H8O3/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3(6)2-5/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-6H,1-2H2 |
Clave InChI |
DELIYQOKOPVQCJ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(C(CO)O)O |
SMILES canónico |
C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(C(CO)O)O |
| 26760-54-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1518013.png)


![2-{4-[(3-Amino-4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518018.png)


![2-[1-(3-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1518023.png)
![2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1518025.png)


![3-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B1518030.png)
